![molecular formula C7H20N5OP B14409323 N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea CAS No. 83978-30-7](/img/structure/B14409323.png)
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea is a unique organophosphorus compound characterized by the presence of a phosphanylidene group bonded to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea typically involves the reaction of tris(dimethylamino)phosphine with urea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the reaction temperature is maintained at around 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to phosphine.
Substitution: The compound can participate in substitution reactions where the dimethylamino groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various urea derivatives. These products have diverse applications in different fields, including catalysis and material science .
Wissenschaftliche Forschungsanwendungen
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes .
Wirkmechanismus
The mechanism of action of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea involves its interaction with specific molecular targets and pathways. The phosphanylidene group is highly reactive and can form covalent bonds with various biomolecules, leading to alterations in their structure and function. This reactivity is the basis for its potential biological activities, including antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea include:
- Tris(dimethylamino)methane
- Tris(2-aminoethyl)amine
- N,N-Dimethylglycine
Uniqueness
This compound is unique due to the presence of the phosphanylidene group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in catalysis, material science, and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
83978-30-7 |
|---|---|
Molekularformel |
C7H20N5OP |
Molekulargewicht |
221.24 g/mol |
IUPAC-Name |
[tris(dimethylamino)-λ5-phosphanylidene]urea |
InChI |
InChI=1S/C7H20N5OP/c1-10(2)14(11(3)4,12(5)6)9-7(8)13/h1-6H3,(H2,8,13) |
InChI-Schlüssel |
JQACNQGSOIJWAX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=NC(=O)N)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


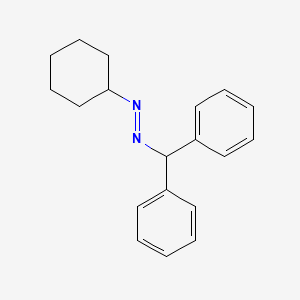


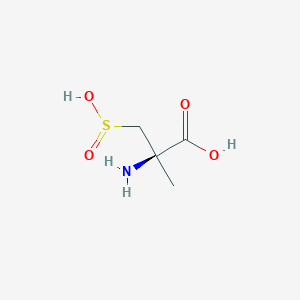
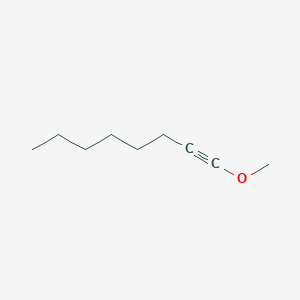
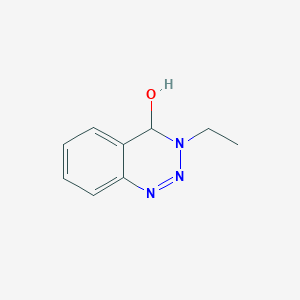
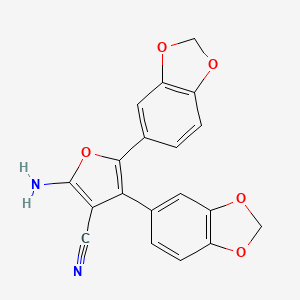
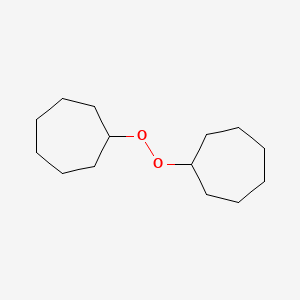
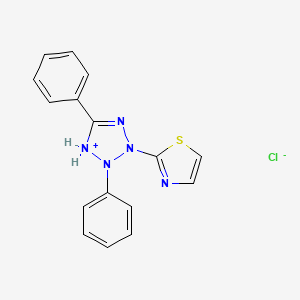
![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
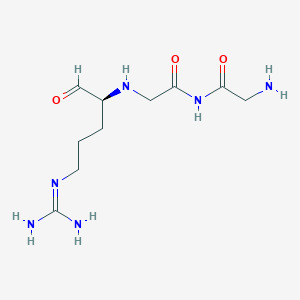
![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
![1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14409334.png)
![[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid](/img/structure/B14409342.png)
